molecular formula C10H12F3N B12840706 (1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-amine

(1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B12840706
M. Wt: 203.20 g/mol
InChI Key: BHNITXWLSREPOR-VIFPVBQESA-N
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Description

(1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethylphenyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-ethylphenylamine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: CF3I, K2CO3, DMF (dimethylformamide)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings, where its chemical stability and unique properties are advantageous.

Mechanism of Action

The mechanism of action of (1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • (1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethanol
  • (1S)-1-(2-ethylphenyl)-2,2,2-trifluoroacetamide
  • (1S)-1-(2-ethylphenyl)-2,2,2-trifluoropropane

Comparison: Compared to similar compounds, (1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its amine functional group, which imparts different reactivity and interaction profiles. The presence of the trifluoromethyl group in all these compounds contributes to their chemical stability and lipophilicity, but the specific functional groups (amine, alcohol, amide) determine their distinct applications and properties.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1

InChI Key

BHNITXWLSREPOR-VIFPVBQESA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](C(F)(F)F)N

Canonical SMILES

CCC1=CC=CC=C1C(C(F)(F)F)N

Origin of Product

United States

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